N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 941889-01-6
VCID: VC4291868
InChI: InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22)
SMILES: C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C17H22FN3O2
Molecular Weight: 319.38

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

CAS No.: 941889-01-6

Cat. No.: VC4291868

Molecular Formula: C17H22FN3O2

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide - 941889-01-6

Specification

CAS No. 941889-01-6
Molecular Formula C17H22FN3O2
Molecular Weight 319.38
IUPAC Name N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Standard InChI InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22)
Standard InChI Key AOKROIDVQZDOBG-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Introduction

N-Cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by a cyclopentyl group, a fluorophenyl-piperazine moiety, and an oxoacetamide functional group. The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in neurological and anticonvulsant research.

Synthesis and Derivatives

N-Cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can be synthesized through alkylation reactions involving amines and alkylating agents. Similar derivatives of acetamides have been synthesized and evaluated for anticonvulsant activity, as reported in related studies on phenylacetamides .

Pharmacological Significance

4.1 Anticonvulsant Activity
Studies on related compounds demonstrate their efficacy in animal models of epilepsy. These molecules often act by modulating neuronal voltage-sensitive sodium channels, which are critical in seizure propagation . While specific data on N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is limited, its structural similarity suggests potential activity in this domain.

4.2 Drug-Like Properties
The presence of the fluorophenyl group enhances lipophilicity, which may improve blood-brain barrier permeability—a desirable trait for central nervous system (CNS)-active drugs.

Related Compounds

Several structurally related compounds have been explored for their biological activities:

Compound NameActivityReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsant
Cyclopentyl-{4-[2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)]imidazo[4,5-b]pyridin}Potential anticancer agent
1-cyclopentyl-N-{2-[4-(2-fluorophenyl)piperazin]-ethyl}-5-oxopyrrolidineCNS-targeted drug candidate

Mechanism of Action

Although direct studies on N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide are unavailable, its analogs suggest interaction with CNS targets such as GABA receptors or sodium channels. These interactions are pivotal in managing epilepsy and other neurological disorders.

Research Gaps and Future Directions

  • Pharmacokinetics: Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicity: Acute and chronic toxicity data are required to assess safety.

  • Clinical Trials: Preclinical studies should be expanded to evaluate efficacy in human models.

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